molecular formula C11H22N2O2 B012783 Tert-butyl methyl(piperidin-4-yl)carbamate CAS No. 108612-54-0

Tert-butyl methyl(piperidin-4-yl)carbamate

Cat. No. B012783
M. Wt: 214.3 g/mol
InChI Key: DJJOYDXRUBOZON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl methyl(piperidin-4-yl)carbamate-related compounds involves multi-step chemical processes, including acylation, sulfonation, substitution, and reduction reactions. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, is synthesized from piperidin-4-ylmethanol through a series of steps with an overall yield of 20.2% (Wang et al., 2015). These synthetic routes are optimized for efficiency and yield, showcasing the compound's versatility in organic synthesis.

Molecular Structure Analysis

Molecular structure analysis of tert-butyl methyl(piperidin-4-yl)carbamate derivatives reveals detailed insights into their chemical composition and configuration. X-ray diffraction studies and spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR are commonly used to characterize these compounds. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined, revealing weak C-H⋯O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl methyl(piperidin-4-yl)carbamate derivatives is influenced by their molecular structure, enabling a variety of chemical transformations. These compounds undergo reactions such as condensation, nucleophilic substitution, and reduction, leading to the formation of complex molecules with potential pharmacological activities. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

Physical Properties Analysis

The physical properties of tert-butyl methyl(piperidin-4-yl)carbamate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical syntheses. Single-crystal X-ray diffraction (XRD) analysis provides valuable information on the crystal system, space group, and molecular packing within the crystal lattice. For example, studies have detailed the crystallization behavior and molecular orientation of derivatives, highlighting the importance of physical properties in understanding the compound's behavior in different solvents and conditions (Hou et al., 2023).

Chemical Properties Analysis

The chemical properties of tert-butyl methyl(piperidin-4-yl)carbamate derivatives, such as reactivity, stability, and functional group transformations, are pivotal for their utility in organic synthesis and drug design. The introduction of various substituents and functional groups can significantly alter the compound's chemical behavior, facilitating the synthesis of a wide array of pharmacologically active molecules. Density functional theory (DFT) studies, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses offer insights into the electronic structure and potential reactivity patterns of these compounds (Ban et al., 2023).

Scientific Research Applications

  • Pharmaceutical Applications : A derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, shows potential as a pharmaceutically useful core due to its novel chemistry and additional nitrogen atom (Gumireddy et al., 2021).

  • Cancer Therapeutics : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, can be synthesized rapidly with high yields, potentially benefiting cancer therapeutics (Zhang et al., 2018).

  • Biologically Active Alkaloids : The compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is versatile in preparing biologically active alkaloids such as sedridine, allosedridine, and methylsedridine (Passarella et al., 2005).

  • Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized by asymmetric Mannich reaction, providing a safe and efficient method for synthesis of chiral amino carbonyl compounds (Yang et al., 2009).

  • Crystal Structures : Tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-Butyl (5-iodopenta-2,4-diyn-1-yl)carbamate show isomorphic crystal structures, important for understanding hydrogen and halogen bonds on carbonyl (Baillargeon et al., 2017).

  • Intermediates for Cancer Drugs : The key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized with a yield of 20.2% from piperidin-4-yl, important for cancer drug development (Wang et al., 2015).

  • Rheumatoid Arthritis and Psoriasis : A novel six-step synthesis of a compound has been developed for large-scale preparation, potentially useful for treating rheumatoid arthritis and psoriasis (Chung et al., 2006).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJOYDXRUBOZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373551
Record name tert-Butyl methyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(piperidin-4-yl)carbamate

CAS RN

108612-54-0
Record name tert-Butyl methyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-4-N-Methyl-aminopiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyl 1-benzylpiperidin-4-yl(methyl)carbamate (1.0 g, 3.289 mmol, 1.0 eq.) was dissolved in MeOH (15 ml) and degassed with argon. Pd/C (300 mg) was then added and hydrogenation was carried out for 4 hours. After monitoring by TLC, the reaction mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. The crude product was used in the next stage without being purified further. Yield: 85% (600 mg, 2.803 mmol)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(tert-butoxycarbonyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (17.5 mmol) and Pd—C (10%, 500 mg) in MeOH (150 mL) hydrogenated at atm. pressure and r.t. for 15 h. The mixture is filtered and evaporated. The residue is dissolved in CH2Cl2 (100 mL) and 1 M aq. NaOH (50 mL) is added. The mixture is stirred for 6 h at r.t., then the phases are separated and the aq. phase is extracted with CH2Cl2 (3×50 mL). The combined organic extracts are dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
17.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Zeng, R Cao, T Zhang, S Li, W Zhong - European journal of medicinal …, 2015 - Elsevier
HSP70 is a potential target for tumour treatment. HSP70 plays significant roles in several biological processes, including the regulation of apoptosis. In this study, piperidine derivatives …
M Gupta, A Kumar, C Prasun, MS Nair… - Journal of …, 2023 - Taylor & Francis
Inhibition of acetylcholinesterase (AChE) has been widely explored to develop novel molecules for management of Alzheimer's disease. In past research finding reported molecule 3-(4-…
LN Tumey, N Bhagirath, A Brennan… - Bioorganic & medicinal …, 2009 - Elsevier
PKCθ is a serine/threonine kinase involved in the regulation of IL2 production in T cells. It has recently become an attractive therapeutic target for a variety of immunological disorders. …
CR Wellaway, D Amans, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal (BET) family of bromodomain-containing proteins are important regulators of the epigenome through their ability to recognize N-acetyl lysine (KAc) …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
RP Bhole, YB Zambare, CG Bonde - 2018 - digibug.ugr.es
Objective: The present work aimed at developing novel hybrid molecules for targeting the prostate cancer. It is observed that two human shock proteins Hsp70 and Hsp90 are over-…
Number of citations: 2 digibug.ugr.es
V Molodtsov, PR Fleming, CJ Eyermann… - Journal of medicinal …, 2015 - ACS Publications
Squaramides constitute a novel class of RNA polymerase inhibitors of which genetic evidence and computational modeling previously have suggested an inhibitory mechanism …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
X Liu, MW Wilson, K Liu, P Lee, L Yeomans… - Bioorganic & medicinal …, 2020 - Elsevier
Studies demonstrate that small molecule targeting of atypical protein kinase C (aPKC) may provide an effective means to control vascular permeability, prevent edema, and reduce …
RP Bhole, YB Zambare, CG Bonde - Ars Pharmaceutica (Internet), 2018 - SciELO Espana
BHOLE, Ritesh P.; ZAMBARE, YB y BONDE, CG. Effective potential studies for some new hybrid molecules for their activity against prostate cancer. Ars Pharm [online]. 2018, vol. 59, n. 3…
Number of citations: 2 scielo.isciii.es

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